![molecular formula C18H21N3O4S B2653307 4-(吡咯烷-1-基磺酰基)-N-(4,5,6,7-四氢苯并[c]异恶唑-3-基)苯甲酰胺 CAS No. 946370-44-1](/img/structure/B2653307.png)
4-(吡咯烷-1-基磺酰基)-N-(4,5,6,7-四氢苯并[c]异恶唑-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .科学研究应用
Dual Kinase Inhibition
Background: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are enzymes responsible for phosphorylating proteins involved in cell signaling and regulation. One such protein is the tumor suppressor PTEN (phosphatase and tensin homolog), which plays a crucial role in controlling cell growth and preventing cancer.
Applications:- Dual Kinase Inhibitor : This compound has been identified as a dual kinase inhibitor against both CK2 and GSK3β . Dual inhibition of these kinases is essential to prevent PTEN deactivation more efficiently. The compound’s inhibitory activity against CK2 and GSK3β makes it a potential candidate for cancer therapy.
- Compound 1g : Among the synthesized analogs, Compound 1g exhibited the highest dual kinase inhibitory activity, with a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β. Notably, the presence of a carboxyl group at the meta position of the phenyl ring played a vital role in dual kinase inhibition .
Antiproliferative Activity
Background: Antiproliferative compounds inhibit cell growth and division, making them valuable in cancer research and drug development.
Applications:- Antiproliferative Activity : A series of tetrahydrobenzo[4’,5’]thienophene[3’,2’:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives, including this compound, were synthesized and evaluated for their antiproliferative activities. Some of these derivatives exhibited stronger antiproliferative activity than the positive control Fluorouracil .
Farnesoid X Receptor (FXR) Agonism
Background: The farnesoid X receptor (FXR) is a nuclear receptor involved in regulating bile acid metabolism, lipid homeostasis, and inflammation.
Applications:- FXR Agonist : Although not directly mentioned in the literature for this specific compound, the presence of the benzoxazole moiety suggests potential interactions with nuclear receptors like FXR. Further investigation is warranted to explore its effects on cholesterol metabolism and dyslipidemia .
Conclusion
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide holds promise in dual kinase inhibition, antiproliferative activity, and potential FXR agonism. Researchers continue to explore its applications and mechanisms of action in various contexts.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β
- Synthesis and antiproliferative evaluation of novel tetrahydrobenzo[4’,5’]thienophene[3’,2’:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}phenyl)-2H-pyridazin-3-one (MK-4305), an Orally Active Farnesoid X Receptor (FXR) Agonist
属性
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-18-15-5-1-2-6-16(15)20-25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h7-10H,1-6,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNGGHQZKEESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。